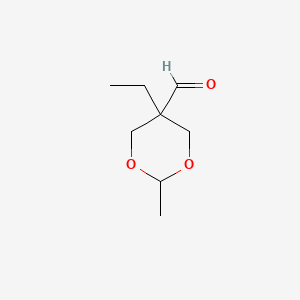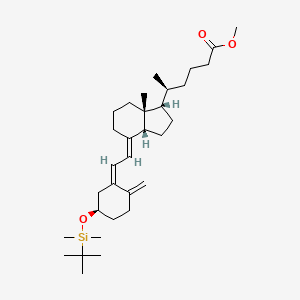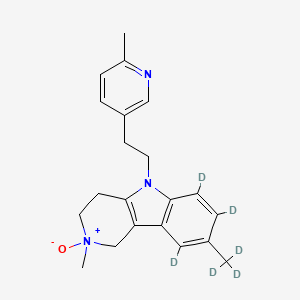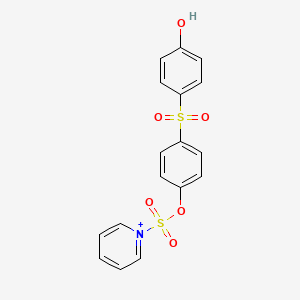
1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium is a complex organic compound that serves as an intermediate in the synthesis of Bisphenol S Monosulfate, a metabolite of Bisphenol S. Bisphenol S is commonly used as a reactant in epoxy reactions and as a latent thermal catalyst for epoxy resin.
Preparation Methods
The synthesis of 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium involves multiple steps, typically starting with the reaction of 4-hydroxybenzenesulfonyl chloride with 4-hydroxyphenyl ether. This intermediate is then reacted with pyridine-1-sulfonyl chloride under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield sulfoxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfone and sulfoxide derivatives, as well as substituted pyridinium compounds.
Scientific Research Applications
1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of epoxy resins and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. It acts as a catalyst in epoxy reactions by facilitating the formation of cross-linked polymer networks. The sulfonyl groups play a crucial role in stabilizing the transition state and enhancing the reaction rate.
Comparison with Similar Compounds
Similar compounds to 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium include:
Bisphenol S: A precursor and metabolite with similar chemical properties.
Bisphenol A: Another bisphenol compound with different reactivity and applications.
Sulfonyl Pyridinium Compounds: A class of compounds with varying substituents on the pyridinium ring. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and catalytic properties.
Properties
Molecular Formula |
C17H14NO6S2+ |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)sulfonylphenyl] pyridin-1-ium-1-sulfonate |
InChI |
InChI=1S/C17H13NO6S2/c19-14-4-8-16(9-5-14)25(20,21)17-10-6-15(7-11-17)24-26(22,23)18-12-2-1-3-13-18/h1-13H/p+1 |
InChI Key |
BGRIWDVLTOQYOC-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+](C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


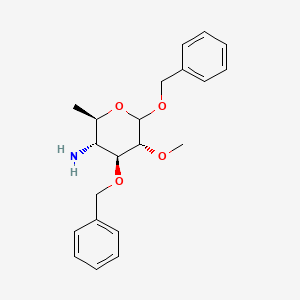
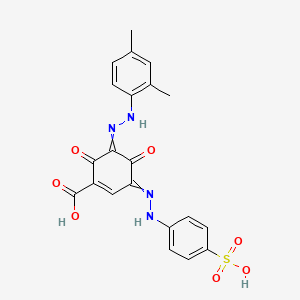
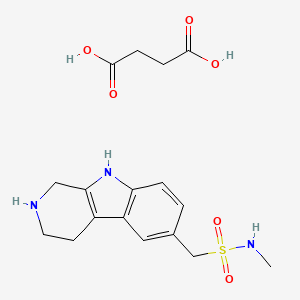
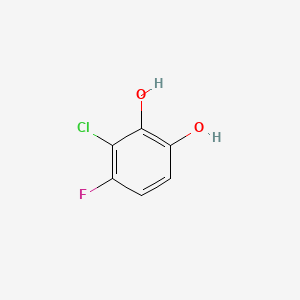

![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
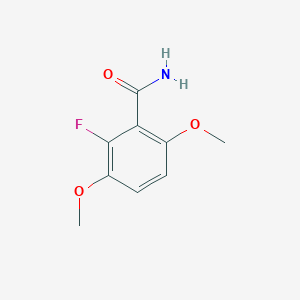
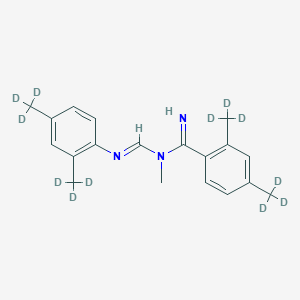
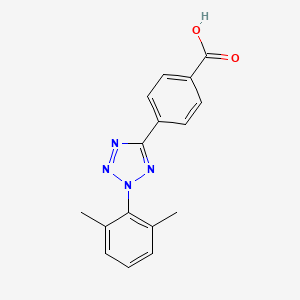
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
